N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
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Overview
Description
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a complex organic compound with the molecular formula C18H21N3O2S . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
- N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
Uniqueness
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-6-5-7-15(8-12)10-21-11-19-18-16(21)9-13(2)14(3)17(18)20-24(4,22)23/h5-9,11,20H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXRCHPDAVHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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